molecular formula C8H15NO3 B13322010 Ethyl 4-hydroxypiperidine-3-carboxylate

Ethyl 4-hydroxypiperidine-3-carboxylate

Cat. No.: B13322010
M. Wt: 173.21 g/mol
InChI Key: FCPPZCUHDJKYJM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypiperidine-3-carboxylate is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxypiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure selectivity and yield .

Industrial Production Methods

Industrial production of piperidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3).

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxypiperidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its role in drug development, particularly in designing drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxypiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and ester functional groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-hydroxypiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h6-7,9-10H,2-5H2,1H3

InChI Key

FCPPZCUHDJKYJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCC1O

Origin of Product

United States

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